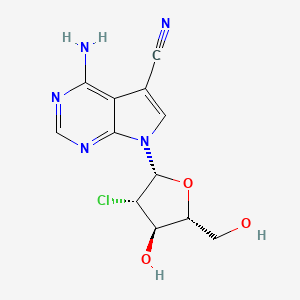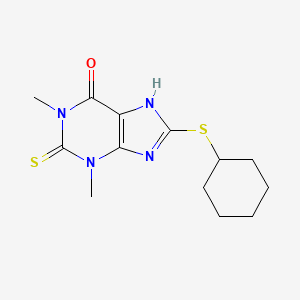
Theophylline, 8-cyclohexylthio-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-cyclohexylthio-2-thio- is a chemical compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the cyclohexylthio and thio groups to the theophylline structure imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-cyclohexylthio-2-thio- typically involves the introduction of the cyclohexylthio and thio groups to the theophylline core. One common method is the nucleophilic substitution reaction where theophylline is reacted with cyclohexylthiol and a suitable thio reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with the presence of a base like sodium hydride to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of Theophylline, 8-cyclohexylthio-2-thio- may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Theophylline, 8-cyclohexylthio-2-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyclohexylthio or thio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Theophylline, 8-cyclohexylthio-2-thio- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions of xanthine derivatives with biological targets such as enzymes and receptors.
Medicine: Research into the pharmacological properties of Theophylline, 8-cyclohexylthio-2-thio- may reveal potential therapeutic applications, particularly in respiratory diseases and other conditions where xanthine derivatives are effective.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
Theophylline, 8-cyclohexylthio-2-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound can block adenosine receptors, preventing adenosine-mediated bronchoconstriction and other effects.
Histone Deacetylase Activation: It may also activate histone deacetylases, which can influence gene expression and have anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Theophylline: A well-known bronchodilator with similar pharmacological properties but lacking the cyclohexylthio and thio groups.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Theobromine: A xanthine derivative found in chocolate, with mild stimulant and diuretic effects.
Uniqueness: Theophylline, 8-cyclohexylthio-2-thio- is unique due to the presence of the cyclohexylthio and thio groups, which impart distinct chemical and biological properties. These modifications can enhance its interactions with biological targets and potentially improve its therapeutic profile compared to other xanthine derivatives.
Propriétés
Numéro CAS |
6466-13-3 |
|---|---|
Formule moléculaire |
C13H18N4OS2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
8-cyclohexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H18N4OS2/c1-16-10-9(11(18)17(2)13(16)19)14-12(15-10)20-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,14,15) |
Clé InChI |
FNSPVSWZNXLSCT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


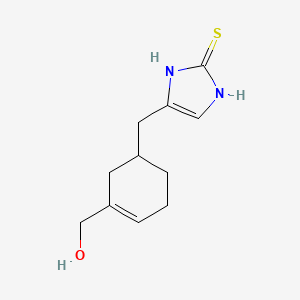
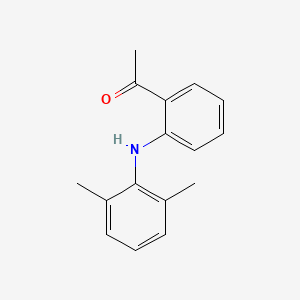
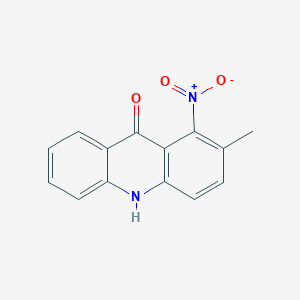
![N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B15216652.png)
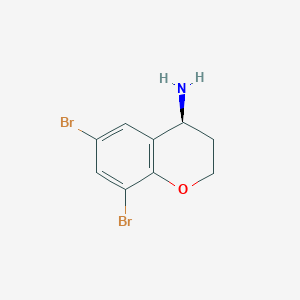
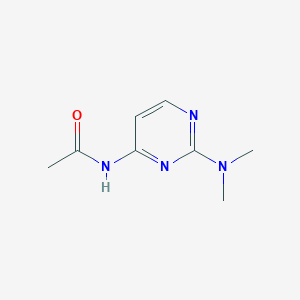
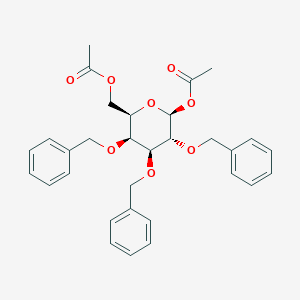
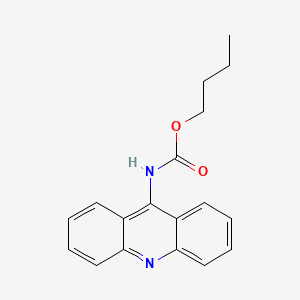
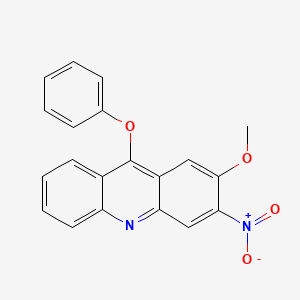
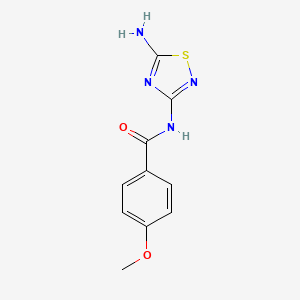
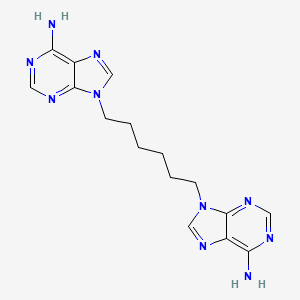
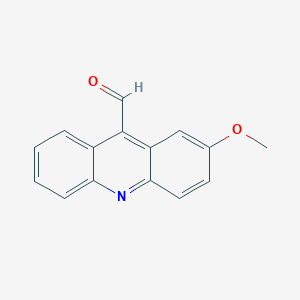
![2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one](/img/structure/B15216717.png)
